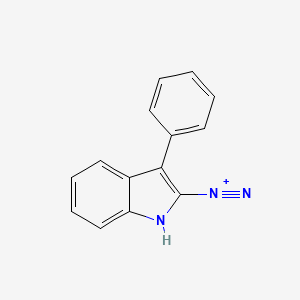

3-Phenyl-1H-indole-2-diazonium

Description

Structure

3D Structure

Properties

CAS No. |

763075-50-9 |

|---|---|

Molecular Formula |

C14H10N3+ |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

3-phenyl-1H-indole-2-diazonium |

InChI |

InChI=1S/C14H10N3/c15-17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H/q+1 |

InChI Key |

VBQQLOOAPQRLHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)[N+]#N |

Origin of Product |

United States |

Reactivity and Fundamental Reaction Pathways of 3 Phenyl 1h Indole 2 Diazonium

Electrophilic Aromatic Substitution Reactions Involving the Diazonium Cation.smolecule.comrsc.org

The diazonium cation of 3-Phenyl-1H-indole-2-diazonium is a potent electrophile, readily participating in electrophilic aromatic substitution reactions with electron-rich aromatic compounds. smolecule.comresearchgate.netlibretexts.org This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Azo Coupling Reactions with Activated Aromatic Systems.smolecule.comrsc.orgnih.govorganic-chemistry.orgnih.govscirp.orgrsc.orgnih.gov

One of the most significant reactions of this compound is its ability to undergo azo coupling. wikipedia.org In this reaction, the diazonium salt acts as an electrophile and attacks an activated aromatic ring, the coupling component, to form an azo compound. organic-chemistry.orgwikipedia.org These products are often highly colored due to their extended conjugated systems and have applications as dyes and pigments. wikipedia.org

The reaction is typically carried out in mildly acidic or neutral conditions, as a low pH can deactivate the coupling component. organic-chemistry.org Activated aromatic systems such as phenols, anilines, and other electron-rich heterocycles are common coupling partners. organic-chemistry.orgwikipedia.org The substitution usually occurs at the para position of the activated ring unless this position is blocked, in which case ortho substitution is observed. wikipedia.org

Table 1: Examples of Azo Coupling Reactions

| Diazonium Salt | Coupling Component | Product Type |

|---|---|---|

| This compound | Phenol (B47542) | Azo-coupled phenol derivative |

| This compound | Aniline (B41778) | Azo-coupled aniline derivative |

| This compound | N,N-Dimethylaniline | Azo-coupled N,N-dimethylaniline derivative |

Regioselectivity in C-Azo Coupling with Indole (B1671886) and Related Heterocycles.organic-chemistry.orgscirp.org

The C-azo coupling of this compound with indole and its derivatives is a synthetically important transformation. The regioselectivity of this reaction is highly dependent on the substitution pattern of the indole nucleus. Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position due to the higher electron density at this position. However, since the diazonium group already occupies the C2 position in this compound, coupling with another indole molecule will target the available electron-rich positions.

In the case of coupling with an unsubstituted indole, the reaction is expected to occur at the C3 position of the unsubstituted indole. For substituted indoles, the directing effects of the existing substituents will govern the site of azo coupling. For instance, electron-donating groups will activate the ring towards electrophilic attack and direct the incoming diazonium group to the ortho and para positions relative to the substituent.

Reductive Transformations of the Diazonium Group.smolecule.comrsc.org

The diazonium group of this compound can be readily reduced to various other functionalities, most notably to a hydrazine (B178648) group. rsc.org These reductive transformations provide access to a different class of indole derivatives with distinct chemical properties and potential applications.

Formation of Corresponding Hydrazine Derivatives.rsc.org

Reduction of this compound leads to the formation of the corresponding 3-phenyl-1H-indole-2-hydrazine. This transformation is a key step in the synthesis of various heterocyclic compounds and can be achieved using a variety of reducing agents. rsc.orgscirp.org Hydrazine derivatives are valuable intermediates in organic synthesis, for example, in the formation of hydrazones. researchgate.net

Overview of Reducing Agents and Their Specific Applications.smolecule.comrsc.org

Table 2: Common Reducing Agents for Diazonium Salts

| Reducing Agent | Application | Reference |

|---|---|---|

| Sodium bisulfite (NaHSO₃) | Reduction to hydrazines. libretexts.org | libretexts.org |

| Stannous chloride (SnCl₂) | Reduction to hydrazines. libretexts.org | libretexts.org |

| Zinc dust (Zn) | Reduction to hydrazines. libretexts.org | libretexts.org |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Reductive cyclization of nitro compounds. mdpi.com | mdpi.com |

Displacement Reactions of the Dediazoniation Process.rsc.orgscirp.org

The dediazoniation of this compound, which involves the loss of dinitrogen gas (N₂), is a powerful driving force for a variety of displacement reactions. This process allows for the introduction of a wide array of functional groups at the C2 position of the 3-phenylindole core. The exceptional stability of the leaving group (N₂) makes these reactions thermodynamically favorable.

These reactions, often catalyzed by copper salts in what are known as Sandmeyer reactions, can introduce halides (Cl, Br, I), cyano groups (CN), hydroxyl groups (OH), and other functionalities onto the indole ring. The versatility of these displacement reactions significantly enhances the synthetic utility of this compound, providing access to a diverse library of 2-substituted-3-phenylindoles.

Sandmeyer-Type Reactions for Halogenation and Other Substitutions

Arylation Reactions via Radical Pathways

The homolytic cleavage of the C-N bond in the diazonium salt generates a highly reactive aryl radical. This intermediate is central to several arylation reactions where the 3-phenylindol-2-yl moiety is added to another molecule.

The Meerwein arylation involves the addition of an aryl radical, generated from a diazonium salt, to an activated alkene. nih.govresearchgate.net In the context of this compound, the resulting 3-phenylindol-2-yl radical can add to various electron-deficient olefins. The reaction is often promoted by copper salts. nih.govacs.org This pathway has been extended to the functionalization of the indole core itself. A novel reaction of indole with aryldiazonium salts was found to produce 2-aryl-3-(arylazo)indoles, proceeding through a proposed Meerwein-type arylation mechanism where an aryl radical adds to the C-2 position of the indole ring. nih.gov Although classical Meerwein arylations are often copper-catalyzed, metal-free versions have also been reported. nih.gov More recently, visible-light photoredox catalysis has emerged as a powerful tool to generate aryl radicals from diazonium salts for Meerwein arylations under very mild conditions. researchgate.netresearchgate.net

Aryl diazonium salts are effective reagents for the direct C-H arylation of other aromatic and heteroaromatic compounds, including indoles. researchgate.netresearchgate.net Depending on the reaction conditions, the arylation of an indole ring can be directed to either the C-2 or C-3 position.

C-2 Arylation: Palladium-catalyzed methods have been developed for the selective C-2 arylation of indoles using aryldiazonium salts as the arylating agent. researchgate.net These reactions are operationally simple and can be performed with low catalyst loadings under mild, base-free conditions. researchgate.net

C-3 Arylation: Metal-free C-H arylation at the C-3 position of the indole nucleus has been achieved using visible-light photoredox catalysis. researchgate.net Organic dyes such as Rhodamine B can catalyze the formation of an aryl radical from the diazonium salt, which then adds to the electron-rich C-3 position of the indole. researchgate.net

Meerwein Arylation and its Extension to Indole Functionalization

Biaryl Coupling Reactions and Pschorr-Type Cyclizations

The aryl radical generated from this compound can also participate in intramolecular and intermolecular coupling reactions to form new carbon-carbon bonds.

Biaryl Coupling: In the absence of other trapping agents, the aryl radical can attack another aromatic solvent molecule in a Gomberg-Bachmann-type reaction to form biaryl compounds. acs.orgresearchgate.net This allows the 3-phenylindole moiety to be coupled with other aromatic systems. smolecule.com

Pschorr-Type Cyclizations: If the this compound salt contains a suitably positioned aromatic ring within the same molecule (for example, attached to the N-1 or C-3 position), the generated aryl radical can undergo an intramolecular cyclization. nih.gov This Pschorr reaction is a powerful method for synthesizing polycyclic and fused aromatic systems. researchgate.net The cyclization can be initiated thermally, with a metal catalyst (like copper), or through photoredox catalysis. researchgate.netnih.gov

Metal-Mediated Transformations and Cross-Coupling Methodologies

Transition metals, particularly palladium and copper, play a pivotal role in expanding the synthetic utility of diazonium salts beyond classical reactions. acs.orgnih.gov this compound can serve as a versatile coupling partner in various metal-mediated transformations.

Palladium-Catalyzed Cross-Coupling: The 3-phenylindol-2-yl group can be incorporated into molecules using palladium-catalyzed cross-coupling reactions. While traditional cross-coupling involves organometallic reagents and organic halides, diazonium salts can serve as an alternative electrophile. Reactions like the Suzuki-Miyaura (coupling with boronic acids) and Heck (coupling with alkenes) can be adapted for diazonium salts. acs.orgnumberanalytics.com For instance, palladium-catalyzed C-H arylation of heteroarenes with aryldiazonium salts is a well-established, efficient process. researchgate.net

Copper-Catalyzed Reactions: Copper is the classic metal for Sandmeyer reactions, but its role extends to other transformations. wikipedia.orgsorbonne-universite.fr Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions, for example, allow for the formation of C-C bonds by coupling two different C-H bonds, a process in which diazonium salts can participate. sorbonne-universite.fr

Iron-Mediated Reactions: Iron-mediated radical coupling reactions between aryl diazonium salts and alkyl iodides have been developed as an alternative route to functionalized indoles, showcasing the expanding repertoire of metals used in diazonium chemistry. nih.gov

Table 2: Summary of Metal-Mediated Reactions

| Metal Catalyst | Reaction Type | Description |

| Palladium (Pd) | C-H Arylation | Selective arylation at the C-2 position of indoles using diazonium salts. researchgate.net |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Cross-coupling of the diazonium salt with boronic acids to form biaryl structures. numberanalytics.commdpi.com |

| Copper (Cu) | Sandmeyer Reactions | Catalyzes the replacement of the diazonium group with halides and cyanide. wikipedia.orgmasterorganicchemistry.com |

| Iron (Fe) | Radical Azo Coupling | Mediates coupling of diazonium salts with alkyl iodides for indole synthesis. acs.orgnih.gov |

| Gold (Au) / Silver (Ag) | Biaryl Coupling | Bimetallic systems can catalyze cross-dehydrogenative coupling between two different C-H bonds. |

Grafting Reactions for Chemical Surface Modification

Grafting reactions that utilize aryl diazonium salts are a versatile and robust method for covalently modifying a wide array of surfaces. mdpi.com This technique's prominence stems from its ability to form stable, covalently bonded organic layers on both conductive and non-conductive substrates. mdpi.com The core of this process is the generation of highly reactive aryl radicals from the diazonium salt, which then form a strong covalent bond with the surface. mdpi.comnih.gov

The fundamental principle involves the reduction of the aryldiazonium salt. This reduction, which can be initiated through several methods, causes the cleavage of the dinitrogen group (N₂) and the formation of an aryl radical. mdpi.comifremer.fr This radical species is highly reactive and readily attacks the substrate material, resulting in a durable surface-carbon covalent bond. mdpi.comifremer.fr The resulting organic films can range from a monolayer to more complex, disordered multilayers, a structure often described as polyphenylene-like. mdpi.comnih.gov The formation of multilayers occurs when aryl radicals react not only with the substrate but also with already grafted aryl groups. mdpi.comifremer.fr

The attractiveness of this method is enhanced by the fact that diazonium salts can be synthesized from a vast number of commercially available aromatic amines, allowing for the introduction of a wide variety of functional groups onto a surface. mdpi.com

Several methods have been developed to initiate the grafting process, each with its own advantages depending on the substrate and desired outcome. The primary methods are:

Electrochemical Grafting: This is a widely used method where an electrical potential is applied to a conductive substrate immersed in a solution of the diazonium salt. mdpi.comnih.gov The substrate itself acts as the reducing agent, transferring an electron to the diazonium cation to generate the aryl radical. mdpi.com This process is highly controllable and can be used to modify materials like glassy carbon, gold, copper, iron, and semiconductors. mdpi.comifremer.frresearchgate.net The reduction potential required can be influenced by the substituents on the aryl ring; electron-withdrawing groups tend to make the reduction easier (occur at more positive potentials), while electron-donating groups have the opposite effect. researchgate.net

Spontaneous Grafting: Certain substrates are sufficiently reducing to react with diazonium salts without external stimuli. mdpi.com Materials such as carbon, iron, and copper can spontaneously transfer electrons to the diazonium salt, initiating the grafting process upon immersion. mdpi.comresearchgate.net The pH of the solution can also play a role; in more basic aqueous solutions, the diazonium cation can be converted to more unstable species that decompose to form radicals. mdpi.com

Photochemical Grafting: The reduction of diazonium salts can also be initiated by light. mdpi.com In the presence of a photosensitizer, irradiation with UV or visible light can generate the necessary aryl radicals to modify surfaces like gold and even polymers. mdpi.comresearchgate.net

The stability of the resulting surface modification is a key advantage of the diazonium grafting method. nih.govrsc.org The direct covalent bond between the aryl group and the surface is significantly more robust than the linkages formed by other methods, such as self-assembled monolayers of thiols on gold. rsc.org This enhanced stability is crucial for the development of durable devices like biosensors and catalysts. nih.govrsc.org

The table below summarizes the primary methods for grafting aryl diazonium salts onto surfaces.

| Grafting Method | Description | Applicable Substrates | Initiation |

| Electrochemical | The substrate is used as an electrode to reduce the diazonium salt by applying a potential. mdpi.comnih.gov | Conductive materials (e.g., carbon, gold, copper, iron, semiconductors). mdpi.comresearchgate.net | Applied electrical potential. mdpi.com |

| Spontaneous | The substrate is chemically reducing enough to initiate the reaction upon contact with the diazonium salt. mdpi.comresearchgate.net | Reducing materials (e.g., carbon, copper, iron). mdpi.comresearchgate.net | Inherent reducing power of the substrate or chemical conditions (e.g., high pH). mdpi.com |

| Photochemical | Light energy, often with a photosensitizer, is used to trigger the reduction of the diazonium salt. mdpi.comresearchgate.net | Metals (e.g., gold, copper), polymers. mdpi.comresearchgate.net | UV or visible light irradiation. mdpi.com |

Mechanistic Investigations into the Reactivity of 3 Phenyl 1h Indole 2 Diazonium

Kinetic and Thermodynamic Aspects of Diazonium Reactivity

The reactivity of diazonium compounds is intricately linked to both kinetic and thermodynamic parameters. Understanding these aspects is crucial for predicting reaction outcomes and optimizing conditions for desired transformations.

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. wikipedia.orgdalalinstitute.comlibretexts.org In the context of diazonium reactivity, particularly in azo coupling reactions, the Hammett equation provides insights into the electronic demands of the transition state.

Studies on the azo coupling of para-substituted benzenediazonium (B1195382) salts with various indoles have shown linear relationships when plotting the logarithm of the rate constants against the Hammett substituent constants (σ). researchgate.net For the coupling with indole (B1671886) and its methyl derivatives, positive ρ (rho) values are typically observed, indicating that the reaction is accelerated by electron-withdrawing substituents on the diazonium salt. researchgate.net This is consistent with an electrophilic attack mechanism where a positive charge develops in the transition state, which is stabilized by electron-withdrawing groups. For instance, Hammett plots for the coupling of a range of substituted aryldiazonium tetrafluoroborate (B81430) salts with indole, 1-methylindole, and 2-methylindole (B41428) in acetonitrile (B52724) yielded ρ values of approximately +2.60, +2.54, and +2.40, respectively. researchgate.net A significantly higher ρ value of +3.60 was observed for 3-methylindole. researchgate.net

The magnitude of the ρ value offers information about the sensitivity of the reaction to substituent effects. wikipedia.org A larger positive ρ value suggests a greater degree of positive charge development in the transition state of the rate-determining step.

Table 1: Hammett ρ Values for Azo Coupling of Substituted Aryldiazonium Salts with Indoles

| Indole Derivative | ρ Value |

|---|---|

| Indole | ~+2.60 |

| 1-Methylindole | ~+2.54 |

| 2-Methylindole | ~+2.40 |

Data sourced from studies on Hammett correlations in the azo coupling of aryldiazonium salts with indoles. researchgate.net

The determination of the rate-limiting step is fundamental to understanding the reaction mechanism. In the context of reactions involving 3-phenyl-1H-indole-2-diazonium, this is particularly relevant for processes like azo coupling and arylation.

For the azo coupling of aryldiazonium salts with indoles, the mechanism is generally considered to be a classic electrophilic aromatic substitution (A–SE2). researchgate.net The initial electrophilic attack of the diazonium ion at the electron-rich C3 position of the indole ring is typically the rate-limiting step. researchgate.netresearchgate.net This is supported by the positive ρ values from Hammett plots, which indicate a buildup of positive charge in the transition state, characteristic of an electrophilic attack. researchgate.net However, for certain sterically hindered indoles, such as 2-methyl-4,6-di-t-butylindole, the deprotonation step following the initial attack can become rate-limiting, as evidenced by significant primary hydrogen isotope effects. researchgate.net

In arylation reactions, particularly those involving palladium catalysis, the C–H activation step is often considered rate-limiting. thieme-connect.com For the direct arylation of indoles, the palladation of the C–H bond is a crucial step in the catalytic cycle. thieme-connect.com

Analysis of Substituent Effects on Reaction Rates (Hammett Equation Applications)

Detailed Studies of Electron Transfer Processes in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of reactive intermediates under mild conditions. acs.orgacs.orgsemanticscholar.org The reactions of this compound under these conditions are often initiated by electron transfer events.

In some photoredox reactions that proceed without an external photocatalyst, the formation of an electron donor-acceptor (EDA) complex is a key step. bohrium.comnih.govbeilstein-journals.orgrsc.org An EDA complex is a ground-state association between an electron-rich donor molecule and an electron-deficient acceptor molecule. beilstein-journals.org Upon irradiation with visible light, this complex can undergo single-electron transfer (SET) to generate radical ions.

For instance, indoles can act as electron donors and form EDA complexes with suitable electron acceptors. bohrium.combeilstein-journals.org Irradiation of this complex with blue light can initiate an intermolecular single-electron transfer, producing an indole radical cation and a corresponding radical from the acceptor. bohrium.com This strategy has been employed for the C2 or C3 amination of indoles. bohrium.com The formation of such EDA complexes can be supported by UV-vis absorbance measurements and NMR titration experiments. nih.govrsc.org

Aryl diazonium salts are excellent precursors for aryl radicals under photoredox conditions due to their favorable reduction potentials. nih.govnih.govresearchgate.net The reduction of an aryldiazonium salt, such as this compound, can be achieved through single-electron transfer from an excited-state photocatalyst or an EDA complex. acs.orgresearchgate.net This process leads to the formation of an aryl radical and the extrusion of dinitrogen.

These highly reactive aryl radicals can then be trapped by various substrates. For example, they can add to electron-rich systems like heteroaromatics or alkenes. nih.gov In the context of C–H arylation, the generated aryl radical can react with a palladium intermediate in a dual catalytic cycle. acs.orgacs.org The aryl radical can also be trapped by radical trapping reagents like TEMPO to confirm its generation. chemrxiv.org

Table 2: Key Intermediates in Photoredox Catalysis of Diazonium Salts

| Intermediate | Formation | Role |

|---|---|---|

| Excited Photocatalyst | Absorption of visible light | Initiates electron transfer |

| Electron Donor-Acceptor (EDA) Complex | Ground-state association of donor and acceptor | Absorbs light to initiate electron transfer |

| Aryl Radical | Single-electron reduction of diazonium salt | Key reactive intermediate for C-C and C-heteroatom bond formation |

Formation and Role of Electron Donor-Acceptor (EDA) Complexes

Differentiation Between Ionic and Radical Mechanisms in Indole Derivatization

The derivatization of indoles can proceed through either ionic or radical pathways, and distinguishing between these mechanisms is crucial for controlling the reaction outcome. The choice of reagents and reaction conditions often dictates which pathway is favored.

Ionic mechanisms are prevalent in classic electrophilic substitution reactions of indoles, such as azo coupling. As discussed, this pathway involves the attack of an electrophile (the diazonium ion) on the electron-rich indole ring, proceeding through a charged intermediate. The regioselectivity of these reactions is governed by the inherent nucleophilicity of the indole, with the C3 position being the most reactive. acs.org

In contrast, radical mechanisms are often operative in photoredox-catalyzed reactions. The generation of aryl radicals from diazonium salts opens up a different set of reaction possibilities. nih.gov These radicals can participate in C–H functionalization reactions that may not be accessible through ionic pathways. The use of radical traps or the observation of reaction inhibition by radical scavengers can provide evidence for a radical mechanism. chemrxiv.org

In some cases, a reaction can involve both radical and ionic species in what is known as a radical-polar crossover. acs.org For instance, an iron-mediated reaction between aryl diazoniums and alkyl iodides for indole synthesis involves the generation of an aryl radical which then leads to the formation of an azo radical cation, an ionic species. acs.org The interplay between these two mechanistic manifolds allows for novel and complex transformations.

Application of Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry has emerged as an indispensable tool for unraveling the intricate mechanistic details of chemical reactions involving highly reactive intermediates like this compound. cuny.edu Through the use of quantum mechanical calculations, researchers can model reaction pathways, predict the stability of intermediates and transition states, and ultimately gain a deeper understanding of the factors governing reactivity and selectivity. cuny.eduacs.org Density Functional Theory (DFT) is a particularly powerful method employed for these investigations, providing valuable insights that complement and sometimes even supersede experimental findings. cuny.edudiva-portal.org

One of the primary applications of computational chemistry in this context is to differentiate between various plausible reaction mechanisms. For instance, in the reaction of diazonium salts with azide (B81097) ions to form aryl azides, several pathways can be envisioned, including an SN2Ar process, a [3+2] cycloaddition followed by a retro-[3+2] reaction, or an addition-elimination mechanism. diva-portal.org Computational studies, often in conjunction with experimental data such as radiolabeling, have been instrumental in identifying the most likely pathway. diva-portal.org

DFT calculations allow for the construction of a potential energy surface (PES) for the reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms. cuny.edu By identifying the minimum energy pathways on the PES, chemists can determine the most probable sequence of events during a reaction. Key parameters derived from these calculations include the energies of reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is particularly crucial as it dictates the reaction rate. acs.orgdiva-portal.org

In the case of the reaction between a diazonium cation and an azide anion, computational studies have supported a stepwise mechanism proceeding through acyclic zwitterionic intermediates. diva-portal.org These calculations have revealed the relative stabilities of different intermediates and the low energy barriers associated with the transition structures, which is consistent with the rapid and efficient nature of these reactions observed experimentally. diva-portal.org

Car-Parrinello Molecular Dynamics (CPMD) simulations have also been employed to visualize the dynamic evolution of the reaction, providing a time-dependent picture of the bond-forming and bond-breaking processes. diva-portal.org These simulations can reveal the intricate dance of atoms as the reactants transform into products, offering a level of detail that is often inaccessible through experimental means alone. diva-portal.org

The table below summarizes key computational findings from a study on the reaction of a diazonium cation with an azide anion, illustrating the power of these methods in elucidating reaction mechanisms.

| Parameter | Value/Observation | Significance |

| Favored Mechanism | Stepwise via acyclic zwitterionic intermediates | Rules out concerted [3+2] cycloaddition and SN2Ar pathways. diva-portal.org |

| Key Intermediates | s-cis and s-trans zwitterionic species | The relative stability of these intermediates influences the reaction course. diva-portal.org |

| Transition State (TS) | Low energy barriers for both TS1 and TS2 | Explains the fast and efficient nature of the reaction. diva-portal.org |

| Product Formation | Primarily via the s-cis-TS2 pathway | Highlights the selectivity of the reaction. diva-portal.org |

| Computational Method | Density Functional Theory (DFT) | Provides accurate energetic and structural information. diva-portal.org |

| Dynamic Simulation | Car-Parrinello Molecular Dynamics (CPMD) | Offers a visual representation of the reaction dynamics. diva-portal.org |

Furthermore, computational models can predict how changes in the molecular structure, such as the introduction of different substituents, will affect the reaction pathway. acs.org By calculating parameters like molecular electron density, electrophilicity, and nucleophilicity, chemists can rationalize and predict regioselectivity and reactivity trends. cuny.edu For example, the Molecular Electron Density Theory (MEDT) analyzes changes in electron density along the reaction pathway to understand reactivity. cuny.edu

Synthetic Utility and Derivatization Applications in Organic Chemistry

Construction of Complex 2,3-Disubstituted Indoles

The indole (B1671886) C2-C3 bond is a common motif in a vast number of natural products and pharmacologically active compounds. The strategic introduction of substituents at these positions is a central goal in synthetic organic chemistry. Indolyl diazonium salts provide a unique entry point for achieving this, enabling functionalization patterns that are often challenging to access through traditional methods.

A notable application of indole diazonium chemistry is the unprecedented C-2 arylation of the indole nucleus. Research has revealed a novel reaction where indoles react with an excess of aryldiazonium salts to regioselectively form 2-aryl-3-(arylazo)indoles. nih.govnih.gov This transformation is significant as it introduces two different aryl groups at the C-2 and C-3 positions in a single conceptual process.

The reaction proceeds in the presence of sodium acetate (B1210297) in a 1,4-dioxane/water solvent system. researchgate.net The proposed mechanism suggests an initial electrophilic attack of the aryldiazonium salt at the electron-rich C-3 position of the indole ring, forming a 3-(arylazo)indole intermediate. nih.govresearchgate.net This intermediate then undergoes a subsequent C-2 arylation. One proposed pathway involves a Meerwein-type arylation, where an aryl radical, generated from the diazonium salt, adds to the C-2 position of the 3-(arylazo)indole. nih.gov This process is noteworthy for being a metal-free C-H functionalization reaction. researchgate.net The resulting 2,3-disubstituted indoles have been identified as possessing potent antimicrobial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Table 1: Examples of Synthesized 2-Aryl-3-(arylazo)indoles

| Entry | Indole Reactant | Aryldiazonium Salt | Resulting Product | Reference |

| 1 | Indole | p-ClPhN₂+BF₄⁻ | 2-(p-Chlorophenyl)-3-(p-chlorophenylazo)indole | nih.gov |

| 2 | Indole | p-FPhN₂+BF₄⁻ | 2-(p-Fluorophenyl)-3-(p-fluorophenylazo)indole | nih.gov |

| 3 | Indole | p-MeOPhN₂+BF₄⁻ | 2-(p-Methoxyphenyl)-3-(p-methoxyphenylazo)indole | nih.gov |

Diversification of Indole Scaffolds through Diazonium Chemistry

Aryl diazonium salts serve as powerful reagents for the broader diversification of indole scaffolds beyond the synthesis of azo compounds. researchgate.net An iron-mediated strategy allows for the construction of densely functionalized indoles by coupling aryl diazonium salts with alkyl iodides. nih.govacs.org This method involves a radical-polar crossover mechanism where the diazonium salt acts first to activate the alkyl iodide via halogen-atom transfer and then serves as a radical acceptor. nih.gov The resulting aryl-alkyl azo intermediate undergoes acid-catalyzed cyclization, akin to the Fischer indole synthesis, to yield the final indole product. nih.govacs.org This approach is valued for its mild reaction conditions and tolerance of various functional groups. nih.gov

Furthermore, diazonium chemistry enables skeletal editing of the indole core itself. chemrxiv.org While not a direct reaction of the diazonium salt with the indole, this advanced strategy showcases the importance of nitrogen-based reactivity, which is the cornerstone of diazonium chemistry. In one approach, the core indole structure is remodeled through nitrogen atom insertion to access quinazoline (B50416) or quinoxaline (B1680401) bioisosteres, significantly expanding the accessible chemical space for drug discovery. chemrxiv.org These diversification strategies highlight the versatility of diazonium salts and related nitrogen-based reactive intermediates in creating novel indole derivatives. rsc.org

Preparation of Functionalized Indole-2-carbohydrazide Derivatives

Indole-2-carbohydrazides are valuable building blocks for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. nih.govmdpi.com Their preparation can be traced back to precursors synthesized using diazonium salt chemistry.

The synthesis of the indole nucleus itself often relies on methods where diazonium salts are key reagents. The Japp-Klingemann reaction, for example, utilizes aryl diazonium salts to react with β-keto-esters or β-keto-acids to form arylhydrazones. wikipedia.org These hydrazones are the direct precursors for the Fischer indole synthesis, a cornerstone method for creating the indole ring system. By choosing the appropriate starting materials, this pathway can be used to generate substituted ethyl indole-2-carboxylates.

Once the ethyl indole-2-carboxylate (B1230498) scaffold is formed, it can be readily converted to the corresponding indole-2-carbohydrazide via hydrazinolysis (reaction with hydrazine (B178648) hydrate). mdpi.comresearchgate.net This hydrazide is a versatile intermediate that can undergo condensation reactions with various aldehydes and ketones to form N'-substituted hydrazones. mdpi.com These products can then be used in a variety of cyclization reactions to generate more complex, fused heterocyclic systems. For instance, reaction of indole-2-carbohydrazides with orthoformates can lead to the formation of triazino[4,5-a]indolones. nih.gov Similarly, reaction of derived 3-formyl-indole-2-carboxylates with hydrazine leads directly to cyclized pyridazino[4,5-b]indol-4(5H)-ones. nih.gov

Table 2: Heterocycles from Indole-2-carbohydrazide Derivatives

| Precursor | Reagent(s) | Product Type | Reference |

| 5,7-Dichloro-1H-indole-2-carbohydrazide | Methyl orthoformate | nih.govresearchgate.netresearchgate.netTriazino[4,5-a]indolone | nih.gov |

| Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | Hydrazine hydrate | Pyridazino[4,5-b]indol-4(5H)-one | nih.gov |

| N′-((1H-Indol-3-yl)methylene)-1H-indole-2-carbohydrazide | N/A (Condensation Product) | Bis-indole hydrazone | mdpi.com |

| 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide | Phenacyl bromide | N′-(4-Phenyl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide | mdpi.com |

Access to Novel Heterocyclic Systems through Reactions of Diazonium Salts

The reactivity of diazonium salts extends to the synthesis of diverse heterocyclic systems fused to or substituted on the indole core. These reactions often proceed through diazonium-derived intermediates that can be trapped or cyclized to form new rings.

A powerful application of diazonium chemistry is the synthesis of indole derivatives that serve as precursors to other heterocycles. For example, coupling 2-benzylmalononitrile with aromatic diazonium salts yields 3-phenyl-2-arylhydrazonopropanenitriles. researchgate.netnih.gov These intermediates can then undergo an acid-catalyzed rearrangement and cyclization to form 3-phenylindole-2-carbonitriles. researchgate.netnih.gov

These 2-cyanoindoles are valuable precursors for constructing other heterocyclic rings at the C-2 position. They can be reacted with hydroxylamine (B1172632) hydrochloride to form an intermediate amidoxime (B1450833). nih.gov This amidoxime can then be cyclized, for instance by reacting with an appropriate acylating agent followed by heating, to furnish 1,2,4-oxadiazolylindoles. researchgate.netnih.gov This multi-step sequence, which begins with a diazonium salt coupling, provides a clear pathway to complex heterocyclic systems that are of interest in medicinal chemistry.

Table 3: Synthesis of 1,2,4-Oxadiazolylindoles from Diazonium-Derived Precursors

| Diazonium Salt | Intermediate Precursor | Final Product | Reference |

| Benzenediazonium (B1195382) chloride | 3-Phenyl-1H-indole-2-carbonitrile | 2-(5-Methyl-1,2,4-oxadiazol-3-yl)-3-phenyl-1H-indole | researchgate.netnih.gov |

| p-Toluenediazonium chloride | 3-Phenyl-5-methyl-1H-indole-2-carbonitrile | 2-(5-Methyl-1,2,4-oxadiazol-3-yl)-3-phenyl-5-methyl-1H-indole | researchgate.netnih.gov |

Industrial and Academic Applications in Azo Dye Synthesis

The synthesis of azo dyes is a fundamental process in industrial and academic chemistry, typically involving the reaction of a diazonium salt with an electron-rich coupling component. nih.govunb.ca 3-Phenyl-1H-indole-2-diazonium, formed from the diazotization of its corresponding amine (2-amino-3-phenyl-1H-indole), is a potential electrophile for creating a diverse range of azo dyes. The general two-step synthesis is a cornerstone of color chemistry. nih.govunb.ca

Step 1: Diazotization The process begins with the diazotization of 2-amino-3-phenyl-1H-indole. This reaction is typically carried out in a cold acidic solution (e.g., hydrochloric acid) with sodium nitrite (B80452) to generate the this compound salt in situ. This intermediate is generally unstable and used immediately in the subsequent coupling step.

Step 2: Azo Coupling The generated diazonium salt is then reacted with a suitable coupling partner. The coupling partner is typically an electron-rich aromatic compound, such as a phenol (B47542), naphthol, aniline (B41778), or another heterocyclic compound. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, resulting in an electrophilic aromatic substitution to form a stable azo compound characterized by the -N=N- linkage. This azo linkage creates an extended conjugated system, which is responsible for the color of the dye. nih.govrsc.org

The specific color and properties of the resulting dye can be fine-tuned by selecting different coupling partners, as shown in the table below.

| Coupling Component Type | General Structure of Coupling Component | Resulting Azo Dye General Structure |

| Phenols | Ar-OH | 3-Phenyl-1H-indol-2-yl-N=N-Ar-OH |

| Anilines | Ar-NR₂ | 3-Phenyl-1H-indol-2-yl-N=N-Ar-NR₂ |

| Naphthols | C₁₀H₇-OH | 3-Phenyl-1H-indol-2-yl-N=N-C₁₀H₆-OH |

| Heterocycles | Het-XH (X=O, N) | 3-Phenyl-1H-indol-2-yl-N=N-Het |

Table 1: Potential Azo Dyes from this compound

Use as Precursors for Advanced Organic Materials (Chemical Synthesis Focus)

The azo dyes synthesized from this compound are valuable precursors for the development of advanced organic materials. The inherent properties of the azo chromophore, particularly its ability to undergo reversible trans-cis photoisomerization, make these molecules candidates for photoswitchable materials, nonlinear optics, and optical data storage. iucr.orgresearchgate.net

The synthesis of these materials is a direct extension of the azo dye synthesis described previously. The key is the creation of the azo-indole structure, which forms the functional core of the material. The properties of these materials are dictated by the molecular structure of the dye.

Research Findings on Azo-Indole Materials:

Photochromism: Phenyl-azo-indole compounds can exist as two metastable isomers, trans and cis. Irradiation with light of a specific wavelength can induce isomerization from the more stable trans form to the cis form, altering the molecule's geometry and electronic properties. This reversible process is the basis for their use as molecular switches.

Nonlinear Optics: The extended π-conjugation in azo dyes can lead to large second-order nonlinear optical (NLO) responses, making them useful for applications like frequency doubling in lasers. researchgate.net

Optical Data Storage: The ability to switch between two stable states allows for the potential use of these dyes in high-density optical data storage systems, where each state represents a bit of information. iucr.org

The chemical synthesis focuses on modifying the substituents on both the indole and the phenyl rings of the azo dye to tune these photophysical properties. For example, introducing electron-donating or electron-withdrawing groups can alter the absorption spectra and the thermal stability of the isomers, which is crucial for tailoring the material for a specific application.

Structure Reactivity Relationship Sar Studies for 3 Phenyl 1h Indole 2 Diazonium Systems

The reactivity and synthetic utility of 3-phenyl-1H-indole-2-diazonium systems are profoundly influenced by a combination of electronic, steric, and environmental factors. Understanding these relationships is critical for optimizing reaction conditions and achieving desired product outcomes in various synthetic transformations.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Diazonium Chemistry

The synthesis and application of diazonium salts have traditionally involved reagents and solvents that are now considered environmentally burdensome. A significant future direction for the chemistry of 3-Phenyl-1H-indole-2-diazonium will be the development of greener synthetic and reaction protocols. This includes the use of water as a solvent, which has been successfully employed in the palladium-catalyzed synthesis of 3-phenyl-1H-indoles. nih.gov The diazotization of the precursor, 2-amino-3-phenyl-1H-indole, could be explored using environmentally benign diazotizing agents, moving away from traditional nitrite (B80452) salts in strong acidic media. Research into solid-supported reagents or flow chemistry setups could also contribute to a more sustainable handling of this potentially unstable intermediate.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The reactivity of the diazonium group at the C-2 position of the indole (B1671886) ring, especially with a phenyl group at C-3, presents a fascinating challenge in regioselectivity. Future research will undoubtedly focus on the development of novel catalytic systems to control the reaction pathways of this compound. While palladium catalysis is common in indole chemistry, nih.gov the exploration of other transition metals or even metal-free catalytic systems could unlock new transformations. For instance, gold-catalyzed reactions of diazonium salts have shown promise in various coupling reactions. google.com The design of specific ligands for these catalytic systems will be crucial in directing the reactivity towards desired products, whether it be through Sandmeyer-type reactions, cross-coupling processes, or other novel transformations.

Advanced Spectroscopic and Spectrometric Techniques for Reaction Monitoring

Given the likely transient nature of this compound, advanced analytical techniques will be indispensable for its study. In-situ monitoring of its formation and subsequent reactions using techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy will be critical to understanding its stability and reactivity profile. acs.orgresearchgate.net High-resolution mass spectrometry (HRMS) will be essential for the characterization of its reaction products. nih.gov These techniques will provide real-time data on reaction kinetics and intermediates, which is vital for optimizing reaction conditions and elucidating mechanisms.

Computational Design and Prediction of Novel Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role in predicting the properties and reactivity of this compound. DFT studies can provide insights into the electronic structure, stability, and preferred reaction pathways of this molecule. researchgate.netacs.org By modeling the transition states of potential reactions, computational methods can guide experimental design, saving time and resources. Such studies could predict the feasibility of various transformations and help in the rational design of catalysts for achieving high selectivity.

| Computational Parameter | Predicted Information for this compound | Significance |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and the electronic excitation energies. |

| Mulliken Charge Distribution | Distribution of electron density over the atoms. | Helps in predicting sites for nucleophilic and electrophilic attack. |

| Vibrational Frequencies | Calculated IR and Raman spectra. | Aids in the experimental identification and characterization of the molecule. |

| Reaction Energy Profiles | Energy changes along a reaction coordinate. | Predicts the feasibility and selectivity of different reaction pathways. |

This table represents a hypothetical application of DFT calculations to this compound, as specific computational data for this molecule is not currently available in the literature.

Interdisciplinary Research with Materials Science for Chemical Applications

The functionalization of surfaces and the creation of novel polymers are rapidly growing areas where diazonium salts have a significant impact. mdpi.comugent.be A promising future direction for this compound lies in its application in materials science. The ability to graft the 3-phenyl-1H-indole moiety onto various surfaces, such as gold or carbon nanotubes, through the reactive diazonium group could lead to new materials with interesting electronic or biological properties. ifremer.frresearchgate.net Furthermore, its use as a monomer or functionalizing agent in polymerization reactions could yield polymers with unique characteristics, potentially for applications in electronics or biomedicine. ugent.be

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Phenyl-1H-indole-2-diazonium with high yield and purity?

- Methodological Answer : The synthesis of this compound derivatives often involves diazotization of the corresponding aniline precursor under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Key considerations include:

- Reagent Selection : Use high-purity aryl amines and stabilize diazonium intermediates with non-nucleophilic counterions (e.g., tetrafluoroborate) to minimize decomposition .

- Temperature Control : Maintain sub-5°C conditions to prevent premature coupling or side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures can isolate the product. Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : H and C NMR confirm the indole backbone and diazonium substitution pattern. Aromatic protons typically appear at δ 6.8–8.2 ppm, while diazonium groups may deshield adjacent protons .

- IR Spectroscopy : Look for N=N stretching vibrations near 2100–2250 cm⁻¹ and indole N-H stretches around 3400 cm⁻¹ .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX resolves bond lengths and angles, particularly the diazonium moiety’s geometry.

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP) address challenges in resolving the diazonium group’s geometry?

- Methodological Answer : The diazonium group’s instability and sensitivity to radiation damage complicate SCXRD. Mitigation strategies include:

- Low-Temperature Data Collection : Use cryocooling (e.g., 90 K) to reduce thermal motion and radiation-induced decay .

- Restraints in SHELXL : Apply geometric restraints for N-N and N-C bonds based on prior diazonium structures to refine disordered regions .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional uncertainty and validate the diazonium group’s orientation .

Q. How should researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Steps to reconcile

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G**) .

- Solvent Effects : Simulate NMR spectra in explicit solvent models (e.g., DMSO, chloroform) using software like Gaussian or ORCA .

- Crystallographic Validation : Use SCXRD to confirm the dominant conformation in the solid state .

Q. What role does ring puckering in the indole core play in modulating the reactivity of this compound?

- Methodological Answer : Puckering alters electron density distribution, affecting electrophilic substitution or coupling reactions. Quantify puckering using Cremer-Pople parameters (e.g., total puckering amplitude ) derived from SCXRD data. For example:

- Planar vs. Puckered : A planar indole ring favors conjugation with the diazonium group, enhancing stability, while puckering may increase susceptibility to nucleophilic attack .

- Computational Analysis : Perform molecular dynamics (MD) simulations to correlate puckering dynamics with reactivity trends under varying conditions (e.g., pH, solvent polarity) .

Q. How can computational docking studies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Target Selection : Identify protein targets (e.g., enzymes, receptors) with active sites accommodating indole scaffolds.

- Docking Workflow : Use AutoDock Vina or MOE to model ligand-protein interactions. Key parameters:

- Binding Affinity : Score poses based on hydrogen bonding, π-π stacking, and hydrophobic interactions .

- Molecular Dynamics : Refine docking poses with MD simulations (e.g., 100 ns runs) to assess stability .

- Validation : Compare predicted binding modes with experimental IC₅₀ values from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.